Quinuclium
Description
Quinuclium bromide (chemical name: 1-methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane bromide) is a quaternary ammonium compound classified as an antihypertensive agent . Its molecular formula is C₁₄H₁₈NO₂Br·H₂O, with a molecular weight of 372.25 g/mol. Structurally, it features a bicyclo[2.2.2]octane core substituted with a phenyl group and a methyl-oxo moiety, forming a positively charged azoniabicyclo system . Regulatory agencies such as the US FDA and EMA recognize it under identifiers UMLS C2825666 and XEVMPD SUB10224MIG, respectively . This compound bromide’s SMILES notation is C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-], reflecting its rigid bicyclic structure and bromide counterion .
Properties
CAS No. |
740741-60-0 |
|---|---|
Molecular Formula |
C14H18NO+ |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H18NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |
InChI Key |
UCKSYFRXTAWSPV-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |
Canonical SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3 |
Other CAS No. |
740741-60-0 |
Synonyms |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinuclium can be synthesized through various methods. One common method involves the reaction of quinuclidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The reaction conditions typically involve heating the reaction mixture to around 100°C for several hours .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .
Chemical Reactions Analysis
Types of Reactions
Quinuclium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-oxide using oxidizing agents such as peracetic acid.
Reduction: Mild reduction of this compound with tin and hydrochloric acid gives 1,2,3,4-tetrahydrothis compound.
Substitution: this compound undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Tin and hydrochloric acid are used for mild reduction.
Substitution: Alkyl halides are used for alkylation reactions.
Major Products Formed
Oxidation: this compound-N-oxide
Reduction: 1,2,3,4-tetrahydrothis compound
Substitution: Alkylated this compound derivatives
Scientific Research Applications
Quinuclium has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its effects on adrenergic neurons and its potential use in treating hypertension.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Quinuclium exerts its effects by interacting with adrenergic neurons and reducing norepinephrine levels in the heart. It blocks adrenergic neurons, leading to a decrease in blood pressure and an increase in diuresis and saluresis. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Pharmacological Distinctions
- This compound Bromide : As a quaternary ammonium compound, it likely exerts antihypertensive effects via peripheral adrenergic receptor blockade or ganglionic inhibition, though its exact mechanism remains less well-characterized compared to modern agents .
- Mibefradil: A T-type calcium channel blocker withdrawn from clinical use due to drug-drug interactions but noted for its selectivity over L-type channels .
Pharmacokinetic Considerations
- Bioavailability : this compound’s quaternary ammonium structure limits oral absorption, necessitating parenteral administration, whereas amiquinsin and mibefradil exhibit better oral bioavailability due to neutral or lipophilic structures .
- Metabolism : Mibefradil undergoes hepatic CYP3A4 metabolism, contributing to its interaction profile, while this compound’s metabolism is less documented .
Functional Analogues: Ganglionic Blockers and Calcium Modulators
This compound shares functional similarities with hexamethonium (ganglionic blocker) and verapamil (calcium channel blocker), though structural differences dictate distinct clinical applications:
| Parameter | This compound Bromide | Hexamethonium | Verapamil |
|---|---|---|---|
| Mechanism | Ganglionic inhibition | Ganglionic blockade | L-type calcium channel blockade |
| Structure | Bicyclic ammonium | Bis-quaternary ammonium | Arylalkylamine |
| Administration | Parenteral | Oral/Parenteral | Oral |
| Clinical Use | Hypertension (historical) | Hypertension (obsolete) | Hypertension, angina |
Research Findings and Limitations
- Synthesis Challenges: this compound’s bicyclic core requires multi-step synthesis involving quaternization and cyclization, contrasting with simpler quinoline (amiquinsin) or benzimidazole (mibefradil) frameworks .
- Toxicity Data: Limited modern studies exist on this compound’s toxicity, whereas mibefradil’s hepatotoxicity and amiquinsin’s vasodilatory side effects are better documented .
- Regulatory Status : this compound remains listed in pharmacopeias but is rarely used clinically, overshadowed by safer alternatives .
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